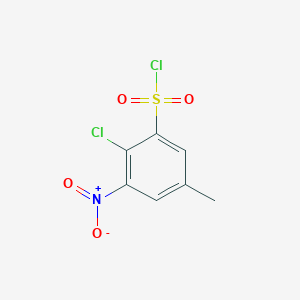

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride

Description

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative with a benzene ring substituted at positions 1 (sulfonyl chloride), 2 (chloro), 3 (nitro), and 5 (methyl). This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceuticals. Its structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, which influence its reactivity and physical properties. The compound is commercially available (e.g., CymitQuimica offers 50 mg for €497 and 500 mg for €1,357) .

Properties

IUPAC Name |

2-chloro-5-methyl-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCYJOGSJGGTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-chloro-5-methylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Reduction: Hydrogen gas with a catalyst such as palladium on carbon.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Sulfonamide: Formed by substitution with amines.

Sulfonate Ester: Formed by substitution with alcohols.

Amino Derivative: Formed by reduction of the nitro group.

Carboxylic Acid Derivative: Formed by oxidation of the methyl group.

Scientific Research Applications

Dye Manufacturing

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is widely used as an intermediate in the production of acidic dyes. These dyes are essential for coloring textiles, paper, and other materials. The compound plays a crucial role in synthesizing high-visibility pigments that are used in various applications, including safety gear and signage. The global demand for such dyes is substantial, with an estimated annual consumption ranging from 130,000 to 140,000 tons .

Pharmaceuticals

The compound is also investigated for its potential applications in pharmaceuticals. It serves as a building block for synthesizing various biologically active molecules. For instance, it can be used to produce sulfonamide drugs, which have antibacterial properties. The versatility of 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride allows chemists to modify its structure to enhance efficacy and reduce side effects .

Agrochemicals

In the agrochemical sector, this compound is utilized to synthesize herbicides and pesticides. Its ability to form sulfonamide derivatives makes it valuable in developing compounds that can effectively control agricultural pests and weeds. The ongoing research into its derivatives aims to improve the safety and effectiveness of these agrochemicals while minimizing environmental impact .

Case Study 1: Synthesis of Acidic Dyes

A study demonstrated the synthesis of a specific acidic dye using 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride as a precursor. The process involved reacting the compound with various amines under controlled conditions to yield the desired dye with high purity and yield (approximately 90%) . This case highlights the compound's efficiency in dye production.

Case Study 2: Development of Antibacterial Agents

Research published in a pharmacological journal explored the use of this compound in developing new antibacterial agents targeting resistant strains of bacteria. The synthesized sulfonamide derivatives exhibited significant antibacterial activity with IC50 values ranging from 10 to 30 µM against common pathogens . This study underscores the potential therapeutic applications of the compound.

Summary

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is a versatile compound with significant applications across various industries, particularly in dye manufacturing, pharmaceuticals, and agrochemicals. Its role as an intermediate allows for the synthesis of a wide range of valuable products that meet industrial demands while also addressing environmental concerns through green chemistry practices. Ongoing research continues to explore its full potential and expand its applications further.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the substituents, molecular formulas, and molecular weights of 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride with three analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Applications |

|---|---|---|---|---|

| 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride | C₇H₅Cl₂NO₄S | 270.07* | Cl (2), CH₃ (5), NO₂ (3), SO₂Cl (1) | Sulfonamide synthesis, agrochemicals |

| 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride | C₆H₂Cl₂FNO₄S | 274.06 | Cl (5), F (2), NO₂ (4), SO₂Cl (1) | Pharmaceuticals, fluorinated probes |

| 5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride | C₉H₉Cl₂NO₄S | 298.15 | Cl (5), OCH₃ (2), CONHCH₃ (3), SO₂Cl (1) | Drug discovery, enzyme inhibitors |

| 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride | C₉H₆ClNO₃S | 243.67 | Oxazol-5-yl (2), SO₂Cl (1) | Heterocyclic chemistry, ligands |

*Calculated based on atomic masses: C (12.01), H (1.01), Cl (35.45), N (14.01), O (16.00), S (32.07).

Reactivity and Stability

- Electron-Withdrawing Effects : The nitro and chloro groups in 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride enhance the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles (e.g., amines) compared to the methoxy-substituted analog in .

- Heterocyclic Influence : The oxazolyl group in provides a π-electron-rich system, enabling coordination chemistry applications, unlike nitro or carbamoyl groups .

Biological Activity

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. Its molecular formula is CHClNOS, with a molecular weight of approximately 218.65 g/mol.

| Property | Value |

|---|---|

| Molecular Weight | 218.65 g/mol |

| Solubility | >38.7 µg/mL at pH 7.4 |

| Toxicity | Causes severe skin burns and eye damage |

The biological activity of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride primarily arises from its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets such as enzymes and receptors. This reactivity is crucial for its function as an enzyme inhibitor and potential therapeutic agent.

Anticancer Activity

Studies have explored the role of sulfonamide derivatives in cancer treatment. Compounds similar to 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride have been investigated for their ability to inhibit specific cancer-related pathways, particularly in cells with genetic deletions that make them dependent on certain proteins like PRMT5 . The inhibition of such targets can lead to selective cytotoxicity in cancer cells.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that sulfonamide derivatives could inhibit the activity of specific enzymes involved in nucleotide synthesis in cancer cells. The IC50 values for these compounds ranged from 5 μM to 20 μM depending on the enzyme target .

- Antiviral Screening : In a screening assay against several viruses, compounds structurally related to 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride showed promising antiviral activity with IC50 values ranging from 0.8 µM to 12 µM against various viral strains .

Summary of Research Findings

The potential biological activities of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride can be summarized as follows:

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Antiviral | Inhibition of viral replication | 0.8 - 12 µM |

| Anticancer | Selective cytotoxicity in cancer cells | 5 - 20 µM |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via sulfonation and nitration of a substituted benzene precursor. Key reagents include chlorosulfonic acid (for sulfonation) and nitric acid (for nitration). Reaction conditions such as temperature, solvent polarity, and stoichiometry significantly impact outcomes. For example:

- Low-temperature sulfonation (0–20°C) minimizes side reactions like over-sulfonation, while nitration at 50°C enhances regioselectivity for the 3-position .

- Solvent choice (e.g., dichloromethane vs. benzene) affects solubility of intermediates and byproduct formation. Polar aprotic solvents improve nitro-group incorporation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-spectroscopic approach:

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

- Reactivity : Hydrolyzes exothermically in water, releasing HCl and SO₂. Use anhydrous conditions and dry glassware .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, full-face shield, and respirator with acid gas cartridges .

- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can competing reaction pathways during functionalization (e.g., sulfonamide formation) be controlled?

Methodological Answer: The sulfonyl chloride group reacts selectively with amines, but competing hydrolysis or nitro-group reduction must be mitigated:

- Base Selection : Use tertiary amines (e.g., Et₃N) to scavenge HCl and accelerate nucleophilic substitution .

- Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis; catalytic DMAP improves sulfonamide yields .

- Temperature Control : Maintain 0–5°C to suppress nitro-group reduction by nascent HCl .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or impurities:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of sulfonyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 294.9412 (calc. 294.9408) to rule out isotopic interference .

- X-ray Crystallography : Resolve ambiguity in nitro-group orientation (meta vs. para) via single-crystal analysis .

Q. How does electronic modulation of the benzene ring influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro and sulfonyl groups deactivate the ring, directing electrophilic attacks to the chloro-substituted position. Computational modeling (DFT) predicts:

Q. What mechanistic insights explain side product formation during large-scale synthesis?

Methodological Answer: Common side products include:

- Di-sulfonated Derivatives : Caused by excess chlorosulfonic acid. Mitigated by stepwise addition and real-time HPLC monitoring .

- Nitro-to-Nitroso Reduction : Occurs via trace metal impurities (e.g., Fe³⁺). Chelating agents (EDTA) suppress this pathway .

- Isomeric Contamination : Improper quenching leads to rearrangement. Quench with ice-cold NaHCO₃ to stabilize the desired isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.